molecular formula C9H5N4NaO2 B2968911 Sodium 2,5'-bipyrimidine-5-carboxylate CAS No. 2197057-27-3

Sodium 2,5'-bipyrimidine-5-carboxylate

Cat. No.: B2968911
CAS No.: 2197057-27-3
M. Wt: 224.155
InChI Key: OTILXYUHHLOUFN-UHFFFAOYSA-M
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Description

Chemical Structure: Sodium 2,5'-bipyrimidine-5-carboxylate is a sodium salt of a bipyrimidine carboxylic acid. Its structure comprises two pyrimidine rings connected at the 2- and 5'-positions, with a carboxylate group at the 5-position of one ring. This compound is of interest in coordination chemistry due to its ability to act as a polydentate ligand, forming complexes with transition metals.

Properties

IUPAC Name

sodium;2-pyrimidin-5-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2.Na/c14-9(15)7-3-12-8(13-4-7)6-1-10-5-11-2-6;/h1-5H,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTILXYUHHLOUFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C2=NC=C(C=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5’-bipyrimidine-5-carboxylate typically involves the reaction of 2,5’-bipyrimidine-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods: Industrial production of sodium 2,5’-bipyrimidine-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH. The product is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5’-bipyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2,5’-bipyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2,5’-bipyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Recommendations for Further Investigation

Consult specialized databases (e.g., SciFinder, Reaxys) for structural and functional data on bipyrimidine carboxylates.

Review coordination chemistry literature for metal complexes involving bipyrimidine ligands.

Further research using domain-specific sources is required to validate its characteristics and applications.

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